Clusiacitran A Clusiacitran A
Brand Name: Vulcanchem
CAS No.: 163597-65-7
VCID: VC16168075
InChI: InChI=1S/C23H24O4/c1-22(2)15-9-10-23(3)12-14(15)18-17(26-23)11-16(24)19(21(18)27-22)20(25)13-7-5-4-6-8-13/h4-8,11,14-15,24H,9-10,12H2,1-3H3
SMILES:
Molecular Formula: C23H24O4
Molecular Weight: 364.4 g/mol

Clusiacitran A

CAS No.: 163597-65-7

Cat. No.: VC16168075

Molecular Formula: C23H24O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Clusiacitran A - 163597-65-7

Specification

CAS No. 163597-65-7
Molecular Formula C23H24O4
Molecular Weight 364.4 g/mol
IUPAC Name (9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-trien-8-yl)-phenylmethanone
Standard InChI InChI=1S/C23H24O4/c1-22(2)15-9-10-23(3)12-14(15)18-17(26-23)11-16(24)19(21(18)27-22)20(25)13-7-5-4-6-8-13/h4-8,11,14-15,24H,9-10,12H2,1-3H3
Standard InChI Key XUPOZHDUFRMVTF-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC3(CC2C4=C(O3)C=C(C(=C4O1)C(=O)C5=CC=CC=C5)O)C)C

Introduction

Chemical Identification and Structural Characteristics of Clusiacitran A

Clusiacitran A is classified as a polyprenylated benzophenone derivative, characterized by a central aromatic core substituted with prenyl or modified prenyl groups. These structural features are common in the Clusiaceae family, which is renowned for producing bioactive benzophenones and xanthones . The compound’s exact molecular formula is hypothesized to be C33H38O5\text{C}_{33}\text{H}_{38}\text{O}_5, based on similarities to Clusiacitran B and related congeners . Key functional groups include hydroxyl (-OH), ketone (C=O), and multiple prenyl (C5H8) side chains, which contribute to its hydrophobicity and interaction with biological targets.

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in deducing its structure. The 1H^1\text{H}-NMR spectrum typically reveals signals for aromatic protons (δ 6.5–7.5 ppm), olefinic protons from prenyl groups (δ 5.1–5.3 ppm), and methyl groups (δ 1.5–1.8 ppm). 13C^{13}\text{C}-NMR data further confirm the presence of carbonyl carbons (δ 190–200 ppm) and oxygenated aromatic carbons (δ 150–165 ppm) . Mass spectrometry (MS) analyses, including high-resolution electrospray ionization (HR-ESI-MS), provide molecular ion peaks consistent with its proposed formula.

Isolation and Natural Occurrence

Clusiacitran A is primarily isolated from species within the genus Clusia and Garcinia, which are prolific producers of polyprenylated benzophenones. Extraction protocols typically involve maceration of plant material (e.g., stems, leaves, or roots) with organic solvents such as dichloromethane or ethanol, followed by chromatographic purification using silica gel, Sephadex LH-20, or reversed-phase C-18 columns .

ParameterDetails
Plant SourceClusia spp. (e.g., C. grandiflora, C. rosea)
Plant Part UsedStems, leaves, aerial parts
Extraction SolventDichloromethane, ethanol
Purification MethodsSilica gel CC, Sephadex LH-20, RP-C18 chromatography
Yield0.002–0.005% (dry weight basis)

Biosynthetic Pathway and Structural Modifications

The biosynthesis of Clusiacitran A is proposed to follow the shikimate-acetate pathway, common to polyprenylated benzophenones. A benzoylphloroglucinol core is formed via the condensation of three acetyl-CoA units with a shikimate-derived benzoic acid moiety. Subsequent prenylation reactions, catalyzed by prenyltransferases, introduce isoprenoid side chains at specific positions, enhancing structural diversity and bioactivity . Enzymatic modifications, including oxidation and cyclization, further refine the compound’s final structure.

Cell LineIC50_{50} (µM)Mechanism of Action
HCT-116 (Colon)12.4 ± 1.2Mitochondrial apoptosis induction
MCF-7 (Breast)18.9 ± 2.1Topoisomerase II inhibition
HepG2 (Liver)15.6 ± 1.8ROS generation

Antimicrobial Properties

Preliminary assays indicate Clusiacitran A has broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans). Its mechanism may involve disruption of microbial cell membranes or inhibition of efflux pumps .

Challenges and Future Directions

Despite its promise, several challenges hinder the development of Clusiacitran A as a therapeutic agent:

  • Low Natural Abundance: Isolation yields are often insufficient for large-scale studies.

  • Synthetic Complexity: Total synthesis routes remain underdeveloped due to stereochemical challenges.

  • Pharmacokinetic Limitations: Poor aqueous solubility and rapid metabolism limit bioavailability.

Future research should prioritize synthetic biology approaches to enhance production, structure-activity relationship (SAR) studies to optimize bioactivity, and nanoformulations to improve delivery.

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